molecular formula C5H5BFNO2 B1333835 2-Fluoropyridine-5-boronic acid CAS No. 351019-18-6

2-Fluoropyridine-5-boronic acid

Cat. No.: B1333835
CAS No.: 351019-18-6
M. Wt: 140.91 g/mol
InChI Key: OJBYZWHAPXIJID-UHFFFAOYSA-N
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Description

2-Fluoropyridine-5-boronic acid (CAS: 351019-18-6) is a heteroaryl boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heterobiaryl compounds. Its molecular formula is C₅H₅BFNO₂, with a molecular weight of 140.91 g/mol . Key properties include:

  • Physical State: Pale red solid (mp: 209–210°C) .
  • Purity: >97% (HPLC) with retention time $ t_R = 20.91 $ min .
  • Spectral Data: Distinct $ ^1H $ NMR signals at δ 8.48 (d, 1H) and $ ^{13}C $ NMR peaks at δ 177.5 (carbonyl) and 164.5 (fluoropyridine) .

This compound is pivotal in pharmaceutical synthesis, enabling the construction of apigenin analogues (anti-pancreatic stellate cell agents) and nicotinic acetylcholine receptor ligands . Its fluorine substituent enhances electron-withdrawing effects, improving coupling efficiency and stability under catalytic conditions.

Chemical Reactions Analysis

6-Fluoropyridin-3-ylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Chemistry

2-Fluoropyridine-5-boronic acid is predominantly used in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to act as a boron source enhances its utility in creating diverse chemical structures with high efficiency .

Drug Discovery

In medicinal chemistry, this compound plays a critical role in the design of novel therapeutic agents. It is employed to develop compounds targeting specific biological pathways, particularly in cancer treatment and other diseases. For instance, studies have shown that derivatives of this compound exhibit significant anticancer activity by inhibiting key enzymes involved in tumor progression . Its application extends to the synthesis of fluorinated compounds that can improve the pharmacokinetic profiles of drugs .

Material Science

The compound is also utilized in the development of advanced materials, such as polymers and coatings. These materials benefit from enhanced properties like durability and resistance to environmental factors. The incorporation of this compound into polymer matrices can lead to improved mechanical properties and thermal stability, making it suitable for various industrial applications .

Bioconjugation

In biochemistry, this compound is significant for bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This capability is crucial for developing biosensors and drug delivery systems. The selective binding properties of boronic acids allow for the attachment of carbohydrates and proteins, facilitating studies in molecular biology .

Analytical Chemistry

The compound is employed in various analytical methods, including chromatography and spectroscopy. Its ability to form stable complexes with certain analytes enhances detection sensitivity and specificity in complex mixtures. This application is particularly valuable in environmental monitoring and pharmaceutical analysis .

Case Studies and Research Findings

Study Application Findings
MDPI Review (2020)Medicinal ChemistryHighlighted the anticancer properties of boronic acids, including derivatives like this compound, showing significant inhibition of cancer cell growth .
Chemical Book (2024)Organic SynthesisDiscussed the use of this compound in synthesizing halohydroxypyridines via hydroxydeboronation with hydrogen peroxide .
Frontier Specialty Chemicals (2024)Material ScienceEmphasized its role in creating advanced materials with enhanced durability through its incorporation into polymer matrices .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Analogues

The following boronic acids share structural similarities with 2-fluoropyridine-5-boronic acid, differing in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Fluoropyridine-3-boronic acid 174669-73-9 C₅H₅BFNO₂ 140.91 Boronic acid at position 3; altered electronic effects on pyridine ring .
2-Methoxypyrimidine-5-boronic acid 1765-93-1 C₅H₇BN₂O₃ 153.93 Methoxy group enhances solubility; pyrimidine core modifies reactivity .
2-Bromo-5-fluoropyridine-4-boronic acid 1072951-43-9 C₅H₄BBrFNO₂ 219.80 Bromine introduces steric bulk; impacts coupling regioselectivity .
5-Chloro-2-fluoropyridine-3-boronic acid N/A C₅H₄BClFNO₂ 175.35 Chlorine substituent increases stability but reduces reactivity .

Reactivity in Suzuki-Miyaura Coupling

  • This compound :
    • Achieves 85% yield in coupling with 4-bromobenzaldehyde under Pd(dppf)Cl₂ catalysis (THF/EtOH/H₂O, 80°C) .
    • Used in synthesizing PDE10A inhibitors (70% yield with Pd(dppf)Cl₂ and Cs₂CO₃) .
  • 2-Methoxypyrimidine-5-boronic Acid :
    • Forms di(pyridyl)pyrimidines with 4,6-dichloropyrimidine; methoxy group stabilizes intermediates .
  • 2-Fluoropyridine-3-boronic Acid :
    • Lower yields (68%) observed in nicotinic receptor ligand synthesis due to steric hindrance at position 3 .

Electronic and Steric Effects

  • Fluorine Position :
    • 5-Position (Target Compound) : Electron-withdrawing fluorine enhances electrophilicity at the boronic acid site, facilitating transmetalation .
    • 3-Position (Analogue) : Reduced coupling efficiency due to unfavorable orbital alignment .
  • Substituent Type :
    • Methoxy Groups : Improve solubility but slow reaction kinetics due to electron-donating effects .
    • Bromine/Chlorine : Increase steric bulk, limiting substrate accessibility in catalytic pockets .

Biological Activity

2-Fluoropyridine-5-boronic acid (CAS Number: 351019-18-6) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C5_5H5_5BFNO2_2
  • Molecular Weight : 140.91 g/mol
  • Density : 1.1 g/cm³
  • Melting Point : 29-33 °C
  • Solubility : Soluble in methanol

This compound acts primarily as a boronic acid that can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in chemical biology and medicinal chemistry.

Antagonistic Properties

Recent studies have highlighted the compound's role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer progression. The antagonism of these receptors by this compound may offer therapeutic benefits in treating inflammatory diseases and certain cancers .

Nicotinic Acetylcholine Receptor Binding

In a related study, derivatives of fluorinated pyridine compounds were synthesized and evaluated for their affinity to nicotinic acetylcholine receptors (nAChRs). While the specific binding affinity of this compound was not detailed, similar compounds showed significant interaction with nAChRs, suggesting that 2-fluoropyridine derivatives could also exhibit similar properties .

Case Studies

  • CXCR1 and CXCR2 Inhibition
    • Objective : To evaluate the efficacy of this compound as an antagonist to CXCR1 and CXCR2.
    • Findings : The compound demonstrated significant inhibition of receptor activity, indicating potential for therapeutic use in inflammatory conditions .
  • Nicotinic Receptor Studies
    • Objective : To assess the binding properties of various pyridine analogues on nAChRs.
    • Findings : Some analogues retained high affinity for nAChRs but showed no agonist activity, suggesting a complex interaction that warrants further investigation into the exact role of 2-fluoropyridine derivatives .

Summary Table of Biological Activities

Activity TypeCompoundMechanism/EffectReference
CXCR1/CXCR2 AntagonismThis compoundNoncompetitive antagonist
Nicotinic Receptor BindingRelated Pyridine DerivativesHigh affinity but no agonist activity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura coupling involving 2-fluoropyridine-5-boronic acid?

The Suzuki-Miyaura cross-coupling of this compound (CAS 351019-18-6) typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate (KOAc) as a base, and a mixed solvent system (THF/EtOH/H₂O) at 80°C for 18 hours, achieving yields up to 85% . Key variables include:

  • Catalyst selection : Pd(dppf)Cl₂ balances reactivity and stability for pyridine boronic acids.
  • Solvent ratio : A 3:1:1 THF/EtOH/H₂O mixture enhances solubility of both aryl halides and boronic acids.
  • Temperature control : Prolonged heating above 80°C may induce deboronation side reactions.

Q. How can researchers ensure purity of this compound in synthetic workflows?

Purity challenges arise from hydrolytic instability and potential isomerization (e.g., 3- vs. 5-boronic acid positions). Methodological approaches include:

  • Chromatographic separation : Reverse-phase HPLC with acetonitrile/water gradients resolves boronic acid isomers .
  • NMR validation : 19F^{19}\text{F} and 11B^{11}\text{B} NMR distinguish fluoropyridine regioisomers and confirm boronic acid integrity .
  • Storage : Anhydrous conditions at -20°C minimize hydrolysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in dynamic covalent systems?

The fluorine atom at the 2-position enhances electrophilicity of the boronic acid group via inductive effects, accelerating boronate ester formation with diols (e.g., saccharides). However, steric hindrance from the pyridine ring may reduce binding affinity compared to non-fluorinated analogs. Recent studies suggest fluorinated boronic acids improve selectivity for α-hydroxy acids in chemosensor applications .

Q. What strategies mitigate data contradictions in cross-coupling yields with this compound?

Discrepancies in reported yields (e.g., 57–85% ) often stem from:

  • Substrate electronic effects : Electron-deficient aryl halides (e.g., nitro-substituted) couple less efficiently due to slower oxidative addition.
  • Protodeboronation : Trace water or acidic impurities degrade the boronic acid. Pre-drying solvents and using excess KOAc mitigate this .
  • Catalyst poisoning : Fluoropyridines may coordinate Pd catalysts, reducing activity. Adding phosphine ligands (e.g., XPhos) can restore reactivity .

Q. Can this compound be integrated into stimuli-responsive hydrogels for biomedical applications?

Yes. The boronic acid group enables glucose-responsive behavior via reversible diol binding, making it suitable for insulin delivery systems. For example:

  • Hydrogel design : Copolymerization with acrylamide monomers creates pH- and glucose-sensitive networks.
  • Self-healing : Dynamic boronate ester bonds enable rapid repair of hydrogel fractures under physiological conditions .

Q. What analytical techniques resolve structural ambiguities in fluoropyridine boronic acid derivatives?

  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., 3- vs. 5-boronic acid positions) but requires high-purity crystals.
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and detects hydrolytic byproducts (e.g., deboronated pyridines).
  • IR spectroscopy : B-O stretching (~1340 cm⁻¹) and B-F interactions (~1100 cm⁻¹) validate boronic acid functionality .

Q. Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses using this compound?

  • Stepwise optimization : Isolate intermediates (e.g., bromopyridine precursors) to avoid cumulative side reactions .
  • Microwave-assisted synthesis : Reduces reaction times for Suzuki couplings (e.g., 30 minutes vs. 18 hours ), minimizing boronic acid degradation.

Q. What are the implications of isomer contamination in pharmacological studies?

Even trace isomers (e.g., 2-fluoropyridine-3-boronic acid) can skew bioactivity data. For example, in CXCR1/2 antagonist studies, boronic acid positioning affects binding to chemokine receptors. Rigorous HPLC purification and activity assays with isomerically pure samples are critical .

Properties

IUPAC Name

(6-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBYZWHAPXIJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382636
Record name 2-Fluoropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351019-18-6
Record name 2-Fluoropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-fluoropyridin-3-yl)boronic acid
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Synthesis routes and methods I

Procedure details

To stirred and cooled (dry ice-acetone bath) anhydrous [TBME] (620 mL; in a 3 L three-necked round-bottomed flask equipped with mechanical stirrer, temperature probe with adapter, and nitrogen inlet) was added (via syringe) 2 M BuLi (352 mL, 0.704 mol, 1.2 eq). To this rapidly stirred and cooled (<−75° C.) mixture was added a solution of 3 (102.2 g, 0.581 mol) in anhydrous TBME (100 mL) over a period of 13 min during which time the internal temperature rose to −62° C. The reaction was stirred for another 45 min (the temperature was maintained between −62° C. and −80° C.), followed by the rapid and sequential addition of four portions of triisopropylborate (total of 180 g, 0.957 mol, 1.65 eq). At the end of the addition the internal temperature had risen to −33° C. After stirring an additional 45 min over the cold bath (internal temperature lowered from −33° C. to −65° C.), the cold bath was removed and the stirred mixture on its own rose to −22° C. over a period of 50 min. After warming (via water bath) to 6° C. over a period of 15 min, the stirred reaction mixture was placed in an ice-water bath and then quenched under nitrogen with a cooled solution of NaOH (160 g) in water (500 mL). Once the addition was complete, the internal temperature was 20° C. This mixture was stirred at room temperature for 1.5 h. The aqueous layer was removed, neutralized to pH 7 with ˜350 mL concentrated HCl, and then extracted with EtOAc (3×1 L). Because the pH was now 8-9, the aqueous layer was adjusted to pH 7 using ˜15 mL concentrated HCl and extracted further (2×1 L) with ethyl acetate. The combined EtOAc extracts were dried (Na2SO4), filtered, and concentrated to a volume of ˜150 mL. With swirling of the concentrate, heptane was added in portions (total volume of 300 mL) resulting in the precipitation/crystallization of the product. Filtration, washing of the solid with heptane (100 mL, 300 mL, then another 300 mL), and air drying gave the title product as an off-white solid (68.6 g, yield of 79-90%*; LC purity of 96.4%, NMR showed an estimated 5.5% w/w of heptane), which was used successfully without further purification. LC/MS showed it to be a mixture of the two following entities, the intensity of the higher molecular weight entity being major (*Note: yield of reaction is 79% if the boronic acid is assumed to be the only constituent and is 90% if it is assumed that the cyclic borate is the only constituent):
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
352 mL
Type
reactant
Reaction Step Two
Name
Quantity
102.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four
Yield
79%

Synthesis routes and methods II

Procedure details

A 72 L reactor equipped with reflux condenser, and temperature probe. To the reactor 5-bromo-2-fluoropyridine (1.17 L, 0.568 mol), toluene (18.2 L), and triisopropyl borate (3.13 L, 0.68 mol, 1.2 equiv.) were charged and stirred. Tetrahydrofuran (4.4 L) was added to the reactor and the reaction mixture was cooled to between −35 to −50° C. While maintaining a temperature between −35 to −45° C., n-butyl lithium (2.5 M solution of hexanes, 5.44 L, 0.68 mol, 1.2 equiv.) was cautiously added to the reactor. After 5 h, the reaction was deemed complete and the reaction mixture was warmed to between −15 to −20° C. To the reaction was added 2M HCl (11.80 L) to the reactor while maintaining a temperature between −15° C. and 0° C. The reaction mixture was stirred at 18 to 23° C. for (16 h) and the phases were separated. The organics were then extracted with 6 M sodium hydroxide (6.0 L). The acidic anbasic aqueous phases were mixed in the reactor and 6 M HCl (2.5 L) was added until pH 7.5 was achieved. Sodium chloride (6.0 kg) was then added to the aqueous phase. The aqueous phase was then extracted with THF (3×20 L). The combined organics were dried with magnesium sulfate and concentrated to give 1300 g of a tan solid (81% crude yield).
Quantity
1.17 L
Type
reactant
Reaction Step One
Quantity
3.13 L
Type
reactant
Reaction Step One
Quantity
18.2 L
Type
solvent
Reaction Step One
Quantity
5.44 L
Type
reactant
Reaction Step Two
Name
Quantity
11.8 L
Type
reactant
Reaction Step Three
Quantity
4.4 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-Bromo-2-fluoropyridine was treated with n-BuLi (1.6 M in hexanes, 19.5 mL, 31.3 mmol), triisopropyl borate (7.9 mL, 34.1 mmol) and HCl(aq) (2.7 N, 28.4 mL) as for 1 to give the title compound 2 (3.0 g, 74% yield) as a brown semi-solid: 1H NMR (CD3OD) δ 8.45 (br s, 1H), 8.21 (br s, 1H), 7.01 (m, 1H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
28.4 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
2-Fluoropyridine-5-boronic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
2-Fluoropyridine-5-boronic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
2-Fluoropyridine-5-boronic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
2-Fluoropyridine-5-boronic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
2-Fluoropyridine-5-boronic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
2-Fluoropyridine-5-boronic acid

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